

Application Notes and Protocols for the Synthesis of N-Phthaloyl-dl-alanine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-phthaloyl-dl-alanine, a crucial intermediate in various chemical and pharmaceutical applications. The methods outlined are based on established literature procedures, offering flexibility in terms of reaction conditions and scalability.

Introduction

N-phthaloyl-dl-alanine is a protected form of the amino acid alanine, where the amino group is masked by a phthaloyl group. This protection is a common strategy in peptide synthesis and the development of chiral synthons. The phthaloyl group is stable under various reaction conditions but can be removed when necessary, making it a valuable tool in organic synthesis. The synthesis of N-phthaloyl-dl-alanine is typically achieved through the condensation of dl-alanine with phthalic anhydride.

Data Summary

The following table summarizes the quantitative data from various reported synthesis protocols for N-phthaloyl-dl-alanine.



Parameter	Value	Reference
Molecular Formula	C11H9NO4	[1][2]
Molecular Weight	219.19 g/mol	[1][2]
CAS Number	19506-87-7	[1]
Yield	Up to 91%	[3]
Melting Point	147-150 °C / 149-151 °C	[3]

Experimental Protocols

Two primary methods for the synthesis of N-phthaloyl-dl-alanine are detailed below.

Method 1: Thermal Condensation in Acetic Acid

This protocol involves the reaction of dl-alanine and phthalic anhydride in a solvent at elevated temperatures.

Materials:

- dl-alanine
- Phthalic anhydride
- · Glacial acetic acid
- 10% Hydrochloric acid (HCl)
- Ethanol (for recrystallization)
- Water
- · Diethyl ether

Procedure:



- In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of dl-alanine in 20 mL of glacial acetic acid.[3]
- Reflux the mixture for 5-7 hours.[3]
- Remove the solvent under reduced pressure (in vacuo) to obtain a sticky, oily mass.[3]
- To the oily residue, add 15 mL of water and acidify with 10% HCI.[3]
- Reflux the mixture for an additional hour.[3]
- After cooling, extract the product with a mixture of diethyl ether and water (1:4 ratio).
- The resulting precipitate is collected by filtration, recrystallized from an ethanol-water mixture, and dried to yield N-phthaloyl-dl-alanine.[3]

Method 2: Solvent-Free Thermal Condensation

This method offers a more environmentally friendly approach by eliminating the need for a solvent.

Materials:

- dl-alanine
- Phthalic anhydride

Procedure:

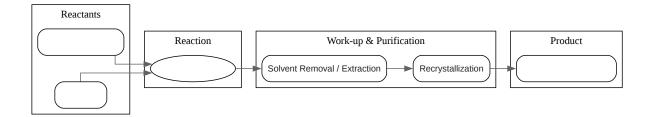
- Combine equimolar amounts of dl-alanine and phthalic anhydride in a flask. For example, use 25 grams (0.28 mole) of β-alanine and 41.6 grams (0.28 mole) of phthalic anhydride, though the original reference for this specific ratio used β-alanine, the principle applies to dl-alanine as well.[4]
- Heat the mixture at 145-150°C with stirring for 45 minutes to 3 hours.[4][5]
- Allow the reaction mixture to cool to room temperature.



• The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to obtain pure N-phthaloyl-dl-alanine.[4] A yield of around 90% can be expected.[4]

Reaction Workflow

The general workflow for the synthesis of N-phthaloyl-dl-alanine is depicted below.



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Caption: Experimental workflow for the synthesis of N-phthaloyl-dl-alanine.

Reaction Mechanism

The synthesis of N-phthaloyl-dl-alanine proceeds via a nucleophilic acyl substitution reaction. The amino group of dl-alanine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide ring.

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Caption: Simplified reaction mechanism for N-phthaloylation of alanine.



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